molecular formula C16H18N2O4 B2884781 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 953228-89-2

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No. B2884781
CAS RN: 953228-89-2
M. Wt: 302.33
InChI Key: HQQPBYFQVSVNTJ-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are present in some pharmaceutical drugs, including COX-2 inhibitors .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various spectroscopic techniques. For example, the InChI code for a related compound, [5-(3-methoxyphenyl)isoxazol-3-yl]methanol, is 1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can vary widely depending on the specific compound and conditions. As mentioned earlier, one common reaction is the (3 + 2) cycloaddition with an alkyne .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely. For example, [5-(3-methoxyphenyl)isoxazol-3-yl]methanol has a molecular weight of 205.21 and is a solid at room temperature .

Scientific Research Applications

Parkinson's Disease Imaging

A study by Wang et al. (2017) explored the synthesis of [11C]HG-10-102-01, a derivative involving a structure similar to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone, as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This research highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Antiproliferative Activity

Another study by Benaka Prasad et al. (2018) synthesized a novel bioactive heterocycle, closely related to the given compound, and evaluated its antiproliferative activity. The structural and functional analysis provided insights into its potential therapeutic applications, particularly in cancer research (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).

Antimicrobial Activity

Kumar et al. (2019) reported on the synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, which are structurally related to the compound . These derivatives were tested for in vitro antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Synthetic Methodologies

Nitta et al. (1985) investigated reactions of 4,5-polymethylene-substituted 2-isoxazolines, which share a core structural motif with the compound . This study provides insights into synthetic methodologies that could be applied to similar compounds, expanding the toolbox for organic chemists in synthesizing novel structures (Nitta, Yi, & Kobayashi, 1985).

Future Directions

The development of new synthetic routes and applications for isoxazole derivatives is an active area of research. This includes the development of eco-friendly synthetic strategies and the exploration of their potential uses in drug discovery .

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPBYFQVSVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

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